Octyl (2-methylphenyl)phosphonate
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Overview
Description
Octyl (2-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C15H24O3P. It is characterized by the presence of an octyl group attached to a phosphonate moiety, which is further bonded to a 2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl (2-methylphenyl)phosphonate typically involves the reaction of 2-methylphenylphosphonic dichloride with octanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of octanol attacks the phosphorus atom, displacing the chloride ions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Octyl (2-methylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Octyl (2-methylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the formulation of flame retardants, plasticizers, and surfactants
Mechanism of Action
The mechanism of action of Octyl (2-methylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from accessing the site. Additionally, the octyl and 2-methylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Octylphenylphosphonate: Similar structure but lacks the methyl group on the phenyl ring.
2-Methylphenylphosphonic acid: Lacks the octyl group, making it more hydrophilic.
Octylphosphonic acid: Lacks the phenyl group, affecting its reactivity and applications
Uniqueness: Octyl (2-methylphenyl)phosphonate is unique due to the combination of its octyl and 2-methylphenyl groups, which confer distinct chemical and physical properties. This combination enhances its lipophilicity and reactivity, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
82744-35-2 |
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Molecular Formula |
C15H24O3P- |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2-methylphenyl)-octoxyphosphinate |
InChI |
InChI=1S/C15H25O3P/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,16,17)/p-1 |
InChI Key |
BIXDCOTUONXRKM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(C1=CC=CC=C1C)[O-] |
Origin of Product |
United States |
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